2-Hydroxy-6-methylaminopurine
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Overview
Description
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)-, also known as 6-Amino-1,3-dihydro-2H-purin-2-one, is a compound with the molecular formula C5H5N5O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino derivative with formamide or formic acid under heating conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
Scientific Research Applications
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine derivative that is a key component of nucleic acids.
Guanine: Another purine derivative found in DNA and RNA.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Uniqueness
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in unique interactions and reactions that are not possible with other purine derivatives.
Properties
CAS No. |
24391-35-3 |
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Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
6-(methylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-3)11-6(12)10-4/h2H,1H3,(H3,7,8,9,10,11,12) |
InChI Key |
LPQHPQFWXGHHAI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=O)NC2=C1NC=N2 |
Origin of Product |
United States |
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